

Application Notes and Protocols for FGF2 Immunohistochemistry on Frozen Sections

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Compound of Interest

Compound Name: fVF-2

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the immunohistochemical staining of Fibroblast Growth Factor 2 (FGF2) in frozen tissue sections. This guide is intended for professionals in research and drug development to accurately detect and localize FGF2, a key regulator in cell proliferation, differentiation, and angiogenesis.

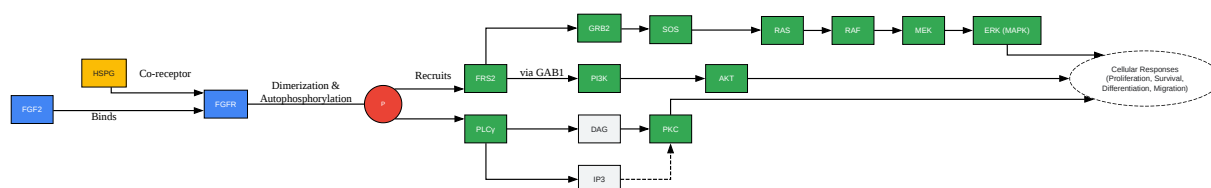
Introduction

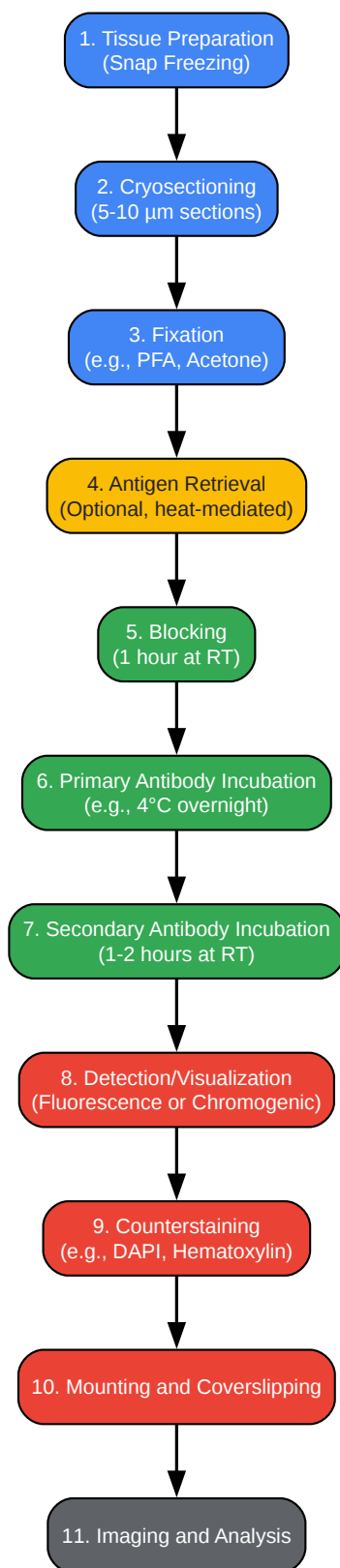
Fibroblast Growth Factor 2 (FGF2), also known as basic FGF (bFGF), is a member of the FGF family, which plays a crucial role in various biological processes, including wound healing, nervous system development, and tumor growth.[1] The detection of FGF2 in tissues is vital for understanding its physiological and pathological roles. Immunohistochemistry (IHC) on frozen sections is a preferred method for preserving the antigenicity of certain epitopes that can be destroyed by the harsh processing of paraffin-embedded tissues.

FGF2 Signaling Pathway

FGF2 exerts its effects by binding to high-affinity transmembrane receptors, primarily the FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding is stabilized by heparan sulfate proteoglycans (HSPGs) and leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers several downstream signaling cascades, including the RAS-MAPK pathway, which is crucial for cell proliferation and

differentiation, the PI3K-AKT pathway, which regulates cell survival, and the PLC γ pathway, which influences cell morphology and migration.[2][3][4]





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- To cite this document: BenchChem. [Application Notes and Protocols for FGF2 Immunohistochemistry on Frozen Sections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192759#fgf2-immunohistochemistry-protocol-for-frozen-sections]

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